molecular formula C25H21ClN4O3 B11255592 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11255592
M. Wt: 460.9 g/mol
InChI Key: QHIFOIHYLVUJFJ-UHFFFAOYSA-N
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Description

5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: is a heterocyclic organic compound. Let’s break down its structure:

  • The core structure consists of a pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold.
  • Attached to this core are two aromatic substituents:
    • A 3-chlorophenyl group.
    • A 4-ethoxyphenyl group.
  • The oxazole ring (5-methyloxazol-4-yl) is also part of the molecule.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production typically involves the use of optimized synthetic routes, purification steps, and large-scale reactors.
  • Precursors are synthesized in bulk and then transformed into the final compound.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions at the methylene bridge or the oxazole ring.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

    Substitution: Halogenation or other substitution reactions may occur at the phenyl rings.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

    Major Products: The major products would be derivatives resulting from the above reactions.

Scientific Research Applications

    Medicinal Chemistry:

    Materials Science:

    Chemical Biology:

Mechanism of Action

    Targets: The compound likely interacts with specific protein targets or cellular receptors.

    Pathways: It may modulate signaling pathways (e.g., kinases, GPCRs).

    Further Research Needed: Detailed studies are required to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its combination of pyrazole and oxazole rings makes it distinct.

    Similar Compounds:

Properties

Molecular Formula

C25H21ClN4O3

Molecular Weight

460.9 g/mol

IUPAC Name

5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C25H21ClN4O3/c1-3-32-20-9-7-17(8-10-20)21-14-23-25(31)29(11-12-30(23)28-21)15-22-16(2)33-24(27-22)18-5-4-6-19(26)13-18/h4-14H,3,15H2,1-2H3

InChI Key

QHIFOIHYLVUJFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

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